(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone
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Overview
Description
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an amino group, a methyl group, and a benzazepine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone include:
- (4-Amino-2-methylphenyl)(7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-1-yl)methanone
- (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17ClN2O |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-2,3-dihydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C18H17ClN2O/c1-12-10-15(20)6-7-16(12)18(22)21-9-3-2-4-13-11-14(19)5-8-17(13)21/h2,4-8,10-11H,3,9,20H2,1H3 |
InChI Key |
QFCMTJUVQUTNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCC=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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